molecular formula C17H14N2O2S B11953428 8-Quinolinyl N-(4-(methylthio)phenyl)carbamate CAS No. 59741-02-5

8-Quinolinyl N-(4-(methylthio)phenyl)carbamate

Cat. No.: B11953428
CAS No.: 59741-02-5
M. Wt: 310.4 g/mol
InChI Key: BNTMSLISVNWGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolinyl N-(4-(methylthio)phenyl)carbamate is a chemical compound with the molecular formula C17H14N2O2S and a molecular weight of 310.377 g/mol . This compound is known for its unique structure, which includes a quinoline ring and a carbamate group attached to a phenyl ring substituted with a methylthio group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinyl N-(4-(methylthio)phenyl)carbamate typically involves the reaction of quinolin-8-ol with 4-(methylthio)phenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinyl N-(4-(methylthio)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Quinolinyl N-(4-(methylthio)phenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Quinolinyl N-(4-(methylthio)phenyl)carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The carbamate group can inhibit enzymes by forming covalent bonds with active site residues, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 8-Quinolinyl N-(4-ethoxyphenyl)carbamate
  • 2-Methyl-8-quinolinyl N-(4-(methylthio)phenyl)carbamate
  • 8-Quinolyl N-(3-(trifluoromethyl)phenyl)carbamate
  • 8-Quinolyl N-(4-bromophenyl)carbamate
  • 8-Quinolyl N-(4-chlorophenyl)carbamate
  • 8-Quinolyl N-(4-fluorophenyl)carbamate

Uniqueness

8-Quinolinyl N-(4-(methylthio)phenyl)carbamate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

CAS No.

59741-02-5

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

quinolin-8-yl N-(4-methylsulfanylphenyl)carbamate

InChI

InChI=1S/C17H14N2O2S/c1-22-14-9-7-13(8-10-14)19-17(20)21-15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3,(H,19,20)

InChI Key

BNTMSLISVNWGMX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.